molecular formula C13H13ClN4O3S B5017406 5-[2-(4-CHLOROPHENOXY)ACETAMIDO]-2-(METHYLAMINO)-1,3-THIAZOLE-4-CARBOXAMIDE

5-[2-(4-CHLOROPHENOXY)ACETAMIDO]-2-(METHYLAMINO)-1,3-THIAZOLE-4-CARBOXAMIDE

Cat. No.: B5017406
M. Wt: 340.79 g/mol
InChI Key: OMKXCGBGWTVRGH-UHFFFAOYSA-N
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Description

5-[2-(4-CHLOROPHENOXY)ACETAMIDO]-2-(METHYLAMINO)-1,3-THIAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(4-CHLOROPHENOXY)ACETAMIDO]-2-(METHYLAMINO)-1,3-THIAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 2-aminothiazole with 4-chlorophenoxyacetic acid under specific conditions to form the intermediate compound. This intermediate is then further reacted with methylamine and other reagents to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

5-[2-(4-CHLOROPHENOXY)ACETAMIDO]-2-(METHYLAMINO)-1,3-THIAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the thiazole ring and the chlorophenoxy group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

5-[2-(4-CHLOROPHENOXY)ACETAMIDO]-2-(METHYLAMINO)-1,3-THIAZOLE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological systems are of interest, particularly its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antimicrobial, antiviral, or anticancer agent.

    Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-[2-(4-CHLOROPHENOXY)ACETAMIDO]-2-(METHYLAMINO)-1,3-THIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets within biological systems. The thiazole ring and the chlorophenoxy group are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.

    Ritonavir: An antiretroviral drug that also contains a thiazole ring.

    Abafungin: An antifungal agent with a thiazole moiety.

Uniqueness

What sets 5-[2-(4-CHLOROPHENOXY)ACETAMIDO]-2-(METHYLAMINO)-1,3-THIAZOLE-4-CARBOXAMIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the chlorophenoxy group, in particular, enhances its potential interactions with biological targets, making it a compound of significant interest for further research and development.

Properties

IUPAC Name

5-[[2-(4-chlorophenoxy)acetyl]amino]-2-(methylamino)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN4O3S/c1-16-13-18-10(11(15)20)12(22-13)17-9(19)6-21-8-4-2-7(14)3-5-8/h2-5H,6H2,1H3,(H2,15,20)(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMKXCGBGWTVRGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=C(S1)NC(=O)COC2=CC=C(C=C2)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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